molecular formula C29H22ClN5O3 B13132796 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-5-methyl- CAS No. 119457-20-4

3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-5-methyl-

Cat. No.: B13132796
CAS No.: 119457-20-4
M. Wt: 524.0 g/mol
InChI Key: UGMHZVBWPDOGAE-QQXSKIMKSA-N
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Description

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indoloquinoxaline, pyrazolone, and methoxyphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, including the formation of the indoloquinoxaline core, the introduction of the chloro group, and the subsequent coupling with the pyrazolone and methoxyphenyl groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indoloquinoxaline core can intercalate with DNA, affecting gene expression and cellular processes. The pyrazolone and methoxyphenyl groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other indoloquinoxaline derivatives and pyrazolone-based molecules. Compared to these compounds, 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(1-(4-methoxyphenyl)ethylidene)-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 5-chloro-2-(2,3-dihydro-1H-indol-1-yl)aniline
  • Benzenamine, 5-chloro-2-(2,3-dihydro-1H-indol-1-yl)-

Properties

CAS No.

119457-20-4

Molecular Formula

C29H22ClN5O3

Molecular Weight

524.0 g/mol

IUPAC Name

(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[1-(4-methoxyphenyl)ethylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C29H22ClN5O3/c1-16(18-8-11-20(38-3)12-9-18)26-17(2)33-35(29(26)37)25(36)15-34-24-7-5-4-6-21(24)27-28(34)32-22-13-10-19(30)14-23(22)31-27/h4-14H,15H2,1-3H3/b26-16-

InChI Key

UGMHZVBWPDOGAE-QQXSKIMKSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Canonical SMILES

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Origin of Product

United States

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